Product packaging for 2-Bromo-3-fluoro-6-hydroxybenzoic acid(Cat. No.:)

2-Bromo-3-fluoro-6-hydroxybenzoic acid

Cat. No.: B13431861
M. Wt: 235.01 g/mol
InChI Key: DNSGIMSYWRVRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-6-hydroxybenzoic acid is a multifunctional benzoic acid derivative of high interest in medicinal and organic chemistry research. This compound integrates three distinct functional groups—a carboxylic acid, a phenol, and halogen substituents (bromine and fluorine)—on a single aromatic ring, making it a valuable and versatile building block for chemical synthesis . The presence of both bromine and fluorine atoms offers unique opportunities for further structural elaboration. The bromine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-heteroatom bonds . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which is a critical consideration in the design of bioactive molecules . As a result, this scaffold is highly useful for constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates and agrochemicals. Researchers value this compound as a key intermediate in synthesizing molecules with potential therapeutic applications. Its structure is analogous to salicylic acid derivatives, which are known for their diverse biological activities . The specific substitution pattern of bromo and fluoro groups adjacent to the hydroxy group makes it a potential precursor for novel chemical entities. Safety Note: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFO3 B13431861 2-Bromo-3-fluoro-6-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

IUPAC Name

2-bromo-3-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrFO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12)

InChI Key

DNSGIMSYWRVRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Br)F

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 2-Bromo-3-fluoro-6-hydroxybenzoic Acid

A retrosynthetic analysis of this compound suggests several possible disconnection pathways. The primary challenge lies in installing the substituents with the correct regiochemistry. Key disconnections can be made at the carbon-bromine, carbon-fluorine, or carbon-carboxyl bonds.

One logical approach begins by disconnecting the carboxyl group, leading to a substituted phenol precursor. This strategy relies on a late-stage carboxylation reaction, such as Kolbe-Schmitt or through a directed metalation-carboxylation sequence. Alternatively, disconnecting the halogen atoms suggests precursors like 3-fluoro-6-hydroxybenzoic acid or 2-bromo-6-hydroxybenzoic acid, which would then require selective halogenation.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Carboxylation): The target molecule can be envisioned as arising from 2-bromo-3-fluorophenol. Introducing the carboxyl group at a late stage, potentially directed by the hydroxyl group, could be a viable strategy.

Disconnection 2 (Halogenation): A more common approach would involve starting with a more simply substituted benzoic acid. For example, starting from 3-fluoro-2-hydroxybenzoic acid, a regioselective bromination at the 6-position would be required. The directing effects of the existing groups are paramount in this approach.

Disconnection 3 (Building the Ring): A more complex but potentially powerful strategy involves constructing the aromatic ring itself through cycloaddition reactions, although this is generally less common for simple substituted benzenoids.

Given the directing effects of the substituents (hydroxyl and carboxyl are ortho-, para-directing, while halogens are deactivating ortho-, para-directing), a strategy that carefully orchestrates the introduction of these groups is essential.

Approaches for Regioselective Halogenation

Achieving the desired 2-bromo-3-fluoro substitution pattern on a 6-hydroxybenzoic acid scaffold is a significant synthetic hurdle due to the competing directing effects of the substituents.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. However, for a polysubstituted ring, controlling the regioselectivity can be difficult. The hydroxyl group is a powerful activating ortho-, para-director, while the carboxyl group is a meta-director. The fluorine atom is an ortho-, para-director, albeit a deactivating one.

In a potential precursor like 3-fluoro-6-hydroxybenzoic acid, the hydroxyl group would strongly direct electrophilic bromination to its ortho and para positions (positions 5 and 2). The fluorine atom also directs to its ortho and para positions (positions 2 and 4). The concerted directing effect towards position 2 makes it a likely site for bromination.

The use of specific reagents and conditions can influence the outcome. For instance, using N-halosuccinimides (NBS, NCS) in solvents like hexafluoroisopropanol (HFIP) has been shown to provide mild and regioselective halogenation for a variety of arenes and heterocycles organic-chemistry.orgnih.gov. The unique properties of HFIP can enhance the reactivity of N-halosuccinimides and promote efficient halogenation, sometimes avoiding the need for a catalyst organic-chemistry.org.

Table 1: Illustrative Conditions for Electrophilic Bromination

Brominating AgentTypical SubstrateConditionsSelectivityReference Example
Br₂ in AcOHActivated Arenes (e.g., Phenols)Room TemperatureOrtho/Para, often leads to polybrominationGeneral textbook knowledge
N-Bromosuccinimide (NBS)Electron-rich ArenesCH₃CN or HFIP, Room TemperatureOften high para-selectivity, milder than Br₂ organic-chemistry.org
DibromohydantoinAromatic compoundsSulfuric acid as solventCan be influenced by strong acid medium google.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.org. In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position wikipedia.orgbaranlab.org. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂).

For the synthesis of this compound, both the hydroxyl and carboxyl groups can act as DMGs. The relative directing power of these groups is crucial. Often, the carboxylate group is a potent DMG unblog.fr. For a precursor like 3-fluoro-6-hydroxybenzoic acid, lithiation would be directed by the carboxylate to the C2 position and by the hydroxyl group to the C5 position. The stronger directing ability of the carboxylate could favor functionalization at the desired C2 position. Protecting the hydroxyl group (e.g., as a MOM ether) can be used to modulate its directing ability cdnsciencepub.com.

The general process is as follows:

Protection of acidic protons if necessary.

Treatment with a strong base (e.g., n-BuLi, s-BuLi, LDA) at low temperature to effect ortho-lithiation.

Quenching the resulting aryllithium intermediate with a suitable electrophilic bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide).

This method offers a high degree of regiocontrol that is often difficult to achieve with classical electrophilic substitution organic-chemistry.org.

Table 2: Relative Strength of Directing Metalation Groups (DMGs)

StrengthFunctional Group (DMG)Typical BaseReference
Strong-CONR₂, -SO₂NR₂, -OCONR₂s-BuLi, t-BuLi organic-chemistry.org
Moderate-OMe, -NR₂, -CH₂NR₂n-BuLi/TMEDA organic-chemistry.org
Weak-F, -Cl, -CF₃LDA, LTMP organic-chemistry.org

Cross-Coupling and Halogen Exchange Syntheses

Transition metal-catalyzed cross-coupling reactions provide an alternative and powerful set of tools for constructing the target molecule, especially for installing the C-Br or C-F bonds with high selectivity.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. While typically used for C-C bond formation, variations can be used to introduce halogens. More commonly, a di-halogenated precursor could be selectively functionalized.

For instance, a precursor like 2,X-dibromo-Y-fluoro-Z-hydroxybenzoic acid could undergo a site-selective reaction. The regioselectivity of such reactions can often be controlled by the choice of catalyst, specifically the phosphine ligand mdpi.com. The carboxylate group itself can act as a directing group in some palladium-catalyzed reactions, favoring substitution at the ortho position acs.org. This could be exploited by starting with a dihalobenzoic acid and using the carboxylate to direct the introduction of another group via a Suzuki or other cross-coupling reaction acs.orgresearchgate.net.

Copper-mediated and catalyzed reactions have emerged as practical alternatives for C-H halogenation beilstein-journals.orgnih.gov. These methods can proceed under milder conditions compared to traditional methods and can offer different regioselectivity profiles. For example, copper(II)-catalyzed C-H halogenation has been developed for a range of aromatic substrates acs.orgrsc.org.

These reactions often involve an ortho-directing group, making them suitable for the synthesis of highly substituted aromatics. A directing group on the aromatic substrate coordinates to the copper catalyst, positioning it for C-H activation and subsequent halogenation at a specific ortho-position beilstein-journals.orgmdpi.com. The hydroxyl or a derivative of the carboxyl group could potentially serve as such a directing group in a suitable precursor. Copper-catalyzed Ullmann-type reactions could also be envisioned for constructing a key bond in the synthetic sequence mdpi.com.

Table 3: Comparison of Synthetic Methodologies

MethodologyKey PrincipleAdvantagesChallenges
Electrophilic Aromatic SubstitutionReaction of an electrophile with the aromatic ring.Well-established, simple reagents.Poor regioselectivity with multiple competing directing groups.
Directed Ortho-Metalation (DoM)Use of a directing group to achieve ortho-lithiation and substitution.Excellent regiocontrol.Requires cryogenic temperatures, strong bases, and sensitive intermediates.
Palladium-Catalyzed Cross-CouplingCatalyst-controlled bond formation on a pre-functionalized ring.High functional group tolerance, potential for catalyst-controlled selectivity.Requires synthesis of suitable precursors (e.g., dihalo-compounds).
Copper-Mediated HalogenationDirected C-H activation and halogenation.Often milder conditions, complementary regioselectivity.Substrate scope can be limited; directing group is required.

Other Synthetic Pathways and Industrial Considerations

Due to the lack of specific information on the synthesis of this compound, a discussion of alternative synthetic pathways and industrial considerations is not feasible. Any such discussion would be entirely hypothetical and would not be based on established and verifiable research findings. Industrial-scale production of any chemical compound requires a well-defined and optimized synthetic route, which, for this compound, has not been disclosed in the public domain.

Chemical Reactivity and Mechanistic Investigations

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The presence of both bromine and fluorine on the aromatic ring of 2-Bromo-3-fluoro-6-hydroxybenzoic acid offers distinct opportunities for selective functionalization. Their reactivity is governed by factors such as carbon-halogen bond strength, electronegativity, and the specific reaction mechanism being employed.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In the context of this compound, the fluorine atom is the more likely site for nucleophilic attack compared to the bromine atom. This is a well-established trend in SNAr chemistry. The rate-determining step is the initial attack by the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. Although fluorine forms a stronger bond with carbon than bromine does, its ability to stabilize the intermediate Meisenheimer complex and accelerate the initial attack makes it a better leaving group in this specific mechanism.

Conversely, in reactions where C-X bond cleavage is the rate-determining step (which is not the case for SNAr), bromine would be a better leaving group. For this compound, the presence of the ortho-hydroxyl and meta-carboxyl groups relative to the fluorine atom influences the regioselectivity and rate of substitution. Studies on related fluoroarenes have shown that bromine is often well-tolerated in SNAr reactions, allowing for selective substitution at the C–F bond without affecting the C–Br bond. rsc.org This provides a valuable synthetic handle for subsequent transformations. rsc.org

Table 1: Comparison of Halogen Reactivity in SNAr Reactions
HalogenElectronegativityC-X Bond StrengthTypical Leaving Group Ability in SNArReason
Fluorine~3.98HighExcellentHigh electronegativity facilitates the rate-determining nucleophilic attack.
Bromine~2.96ModeratePoor to ModerateLess effective at activating the ring for initial nucleophilic attack compared to fluorine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halogen is reversed compared to SNAr. The C-Br bond is significantly more reactive than the C-F bond in typical cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, with weaker bonds leading to faster reactions. The C-Br bond is considerably weaker than the C-F bond, making this compound an ideal substrate for selective cross-coupling at the bromine-bearing carbon. This allows for the introduction of a wide variety of substituents (aryl, alkyl, vinyl, alkynyl, amino, etc.) at the C2 position while leaving the fluorine atom at C3 intact for potential subsequent SNAr reactions.

The general mechanism involves:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck, etc.): A second component (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

This selective reactivity makes palladium-catalyzed cross-coupling a cornerstone for derivatizing compounds like this compound. nih.govnih.gov

Halogen-metal exchange is another fundamental transformation for aryl halides, typically involving the use of organolithium or Grignard reagents at low temperatures. This reaction allows for the in-situ generation of a nucleophilic or basic arylmetal species, which can then be quenched with various electrophiles.

For this compound, the bromine atom is the exclusive site for this exchange. The reactivity trend for halogen-metal exchange is I > Br > Cl >> F. researchgate.net Aryl fluorides are generally unreactive under standard halogen-metal exchange conditions. researchgate.net Therefore, treatment with a reagent like n-butyllithium or isopropylmagnesium chloride would selectively replace the bromine atom, forming an aryllithium or aryl Grignard reagent at the C2 position.

A significant challenge for this molecule is the presence of two acidic protons on the carboxylic acid and hydroxyl groups. These protons will react rapidly with the highly basic organometallic reagents. To achieve a successful halogen-metal exchange, an excess of the organometallic reagent is required. Typically, two equivalents are needed to deprotonate the acidic functionalities, and a third equivalent is needed to perform the actual Br-Li or Br-Mg exchange. Methodologies using a combination of reagents, such as i-PrMgCl and n-BuLi, have been developed to perform such exchanges on substrates with acidic protons under non-cryogenic conditions. masterorganicchemistry.comnih.gov

Table 2: Predicted Selective Reactivity of Halogens in this compound
Reaction TypeMore Reactive HalogenLess Reactive HalogenGoverning Principle
Nucleophilic Aromatic Substitution (SNAr)FluorineBromineElectronegativity-driven activation for nucleophilic attack.
Pd-Catalyzed Cross-CouplingBromineFluorineC-X bond dissociation energy for oxidative addition.
Halogen-Metal ExchangeBromineFluorineStability of the resulting arylmetal and C-X bond reactivity.

Transformations of Carboxylic Acid and Phenolic Hydroxyl Functionalities

The carboxylic acid and phenolic hydroxyl groups are pivotal to the molecule's chemistry, offering sites for derivatization that can modulate its physical, chemical, and biological properties.

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental condensation reactions.

Esterification: This reaction is typically performed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification). The reaction is an equilibrium process, and its rate is influenced by steric and electronic factors. The substituents on the benzene (B151609) ring, particularly those ortho to the carboxylic acid (in this case, bromine and the hydroxyl group), can exert significant steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. The ortho-hydroxyl group can also form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, which can influence the group's reactivity and the equilibrium of the reaction.

Amidation: The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the reaction often requires high temperatures or the use of coupling agents or catalysts. Various catalysts, such as those based on boron or titanium (e.g., TiCl4), can facilitate this transformation under milder conditions. nih.gov Similar to esterification, the kinetics of amidation are sensitive to steric hindrance. Studies on ortho-substituted benzoic acids have shown that they can result in lower yields or require more forcing conditions compared to their meta- or para-substituted counterparts, likely due to increased steric effects that hinder the approach of the amine nucleophile. rsc.org

The phenolic hydroxyl group at the C6 position is nucleophilic and can be readily derivatized, most commonly through the formation of ethers.

Ether Synthesis: The Williamson ether synthesis is the most common method for this transformation. masterorganicchemistry.com It involves the deprotonation of the phenolic hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 reaction to yield the corresponding ether. This method is highly efficient for converting phenols to ethers. For example, a similar substrate, 3-hydroxy-2,4-difluoro-bromobenzene, can be effectively methylated using methyl iodide and potassium carbonate in acetone. google.com This demonstrates a practical pathway for the selective O-alkylation of the phenolic group in this compound. Care must be taken with base selection, as strong bases will also deprotonate the carboxylic acid. Using a mild base like potassium carbonate often allows for selective reaction at the more acidic phenolic proton, or deprotonation of both, followed by selective O-alkylation over O-acylation of the carboxylate.


Redox Chemistry Involving the Hydroxyl Group

The hydroxyl group of this compound is susceptible to oxidation, a reaction characteristic of phenolic compounds. The presence of both electron-withdrawing (bromo and fluoro) and an electron-donating (hydroxyl) group on the aromatic ring influences the redox potential of the hydroxyl group. In general, the oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxy radical intermediate.

The reaction would likely proceed via the formation of a phenoxy radical, with the unpaired electron delocalized over the aromatic ring. The presence of the halogen atoms could influence the stability and subsequent reactions of this radical. Further oxidation could lead to the formation of quinone-like structures or ring-opening products, depending on the oxidant and reaction conditions.

Table 1: General Oxidation Reactions of Phenolic Hydroxyl Groups

Oxidizing Agent Typical Products Reaction Conditions
Fenton's Reagent (Fe²⁺/H₂O₂) Dihydroxylated derivatives, Quinones Acidic pH
Potassium Permanganate (KMnO₄) Quinones, Ring-opened products Varies (acidic, neutral, or alkaline)

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The rate and regioselectivity of these reactions on this compound are governed by the combined electronic and steric effects of the existing substituents: the hydroxyl (-OH), carboxyl (-COOH), bromo (-Br), and fluoro (-F) groups.

The directing effects of these substituents are summarized in the table below:

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Electronic Effect Activating/Deactivating Directing Influence
-OH (Hydroxyl) +M > -I (mesomerically donating, inductively withdrawing) Activating Ortho, Para
-COOH (Carboxyl) -M, -I (mesomerically and inductively withdrawing) Deactivating Meta
-Br (Bromo) +M < -I (mesomerically donating, inductively withdrawing) Deactivating Ortho, Para

In the case of this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 6 will be the dominant factor in determining the position of incoming electrophiles. The carboxyl group is a meta-director and deactivates the ring. reddit.com The halogen substituents are also deactivating but direct ortho and para.

Considering the positions on the ring, the hydroxyl group strongly activates positions 4 and 2 (relative to itself). However, position 2 is already substituted. The carboxyl group directs meta to itself, which would be positions 3 and 5. The bromo and fluoro groups direct ortho and para to their positions.

A qualitative analysis of the combined directing effects suggests that the most likely position for electrophilic attack would be position 4, which is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. Position 5 is ortho to the hydroxyl group but is also ortho to the carboxyl group, which is sterically hindered and electronically disfavored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.inyoutube.com For this compound, the strong deactivating effect of the carboxyl group and the halogens would likely necessitate harsh reaction conditions for these substitutions to occur.

Acid-Base Properties and Proton Transfer Mechanisms

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton. The pKa value of a substituted benzoic acid is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion.

In this molecule, the bromo, fluoro, and hydroxyl groups all exert inductive electron-withdrawing effects (-I effect). The halogens are strongly electronegative, and this effect is most pronounced when they are in the ortho position relative to the carboxyl group. The hydroxyl group also has an inductive withdrawing effect, but it can also have a resonance donating effect (+M effect).

For ortho-substituted benzoic acids, intramolecular hydrogen bonding can play a significant role in stabilizing the conjugate base, thereby increasing acidity. In the case of 2-hydroxybenzoic acid (salicylic acid), the formation of an intramolecular hydrogen bond between the hydroxyl group and the carboxylate anion leads to a significant increase in acidity compared to benzoic acid. quora.com

The proton transfer from the carboxylic acid group to a base involves the breaking of the O-H bond and the formation of a new bond between the proton and the base. The mechanism is typically a fast, reversible process in solution. The stability of the resulting carboxylate anion, influenced by the aforementioned substituent effects, is a key thermodynamic factor driving the equilibrium of this proton transfer.

Table 3: Predicted Influence of Substituents on the Acidity of Benzoic Acid

Substituent Position Relative to -COOH General Effect on pKa
-Br Ortho Decrease (more acidic)
-F Meta Decrease (more acidic)

Note: This table provides a generalized prediction. The actual pKa will be a result of the combined and interacting effects of all substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-Bromo-3-fluoro-6-hydroxybenzoic acid would reveal the electronic environment of the hydrogen atoms attached to the aromatic ring. The chemical shifts of these protons are influenced by the anisotropic effects of the benzene (B151609) ring and the electronic effects of the bromo, fluoro, hydroxy, and carboxylic acid substituents. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the hydroxyl group, would result in a complex and informative spectrum.

Due to the substitution pattern, the two aromatic protons would likely appear as distinct signals, with their chemical shifts and coupling constants providing crucial information about their relative positions. The proton ortho to the hydroxyl group would be expected to show a different chemical shift compared to the proton situated between the fluorine and bromine atoms.

Interactive Table: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
H-4 6.8 - 7.2 Doublet of doublets (dd) J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz
H-5 7.3 - 7.6 Doublet of doublets (dd) J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-6 Hz
-OH 9.0 - 12.0 Broad singlet -

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the electron-withdrawing bromine atom would be shifted to a lower field, while the carbon attached to the hydroxyl group would be shifted to a higher field. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift.

Interactive Table: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C=O 165 - 175
C-Br 110 - 120
C-F 155 - 165 (d, ¹J(C-F) ≈ 240-250 Hz)
C-OH 150 - 160

Note: These are predicted values and may vary based on solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons (those not attached to any protons), such as the carbons bearing the bromo, fluoro, hydroxyl, and carboxylic acid groups, by observing their long-range correlations with the aromatic protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The broad O-H stretching vibration of the carboxylic acid and the phenolic O-H stretch would be prominent. The C=O stretching of the carboxylic acid would also be a strong and sharp band. The aromatic C=C stretching vibrations and the C-H bending vibrations would confirm the presence of the substituted benzene ring. The C-Br and C-F stretching vibrations would likely appear in the fingerprint region of the spectrum.

Interactive Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)
O-H (Phenol) Stretching 3200 - 3600 (broad)
C-H (Aromatic) Stretching 3000 - 3100
C=O (Carboxylic Acid) Stretching 1680 - 1710
C=C (Aromatic) Stretching 1450 - 1600
C-O (Carboxylic Acid/Phenol) Stretching 1210 - 1320
C-F Stretching 1000 - 1400

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and composition of a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The functional groups within a molecule have unique vibrational modes that correspond to specific Raman shifts, which are measured in wavenumbers (cm⁻¹).

For this compound, the FT-Raman spectrum is expected to exhibit characteristic peaks corresponding to its various functional groups and the substituted benzene ring. The vibrational spectra of substituted benzoic acids have been studied, and these studies can be used to predict the Raman shifts for the target molecule. ijtsrd.comresearchgate.netias.ac.in For instance, the FT-Raman spectrum of 2-bromobenzoic acid has been experimentally recorded and analyzed, providing a basis for comparison. nih.gov

Key predicted FT-Raman bands for this compound would include:

O-H stretching: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O stretching: A strong band associated with the carbonyl group of the carboxylic acid.

C-Br stretching: A band at a lower wavenumber, indicative of the carbon-bromine bond.

C-F stretching: A band corresponding to the carbon-fluorine bond.

Aromatic C-C stretching: Multiple bands characteristic of the benzene ring.

Aromatic C-H stretching: Bands in the high-wavenumber region.

An illustrative data table of predicted FT-Raman spectral peaks is presented below.

Predicted Vibrational ModeExpected Raman Shift (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3100 - 3000Medium
O-H Stretch (Carboxylic Acid)3000 - 2800 (broad)Weak
C=O Stretch (Carboxylic Acid)1700 - 1650Strong
Aromatic C=C Stretch1600 - 1550Strong
Aromatic C=C Stretch1500 - 1400Medium
C-F Stretch1250 - 1000Medium
C-O Stretch (Phenolic)1200 - 1100Medium
C-Br Stretch700 - 500Medium to Strong

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The molecular weight of this compound is approximately 235.01 g/mol . sigmaaldrich.com HRMS would be able to confirm this with a high degree of accuracy.

The predicted exact mass for the molecular ion [M]⁺• of this compound (C₇H₄BrFO₃) can be calculated and would be confirmed by HRMS. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov For this compound, ESI-MS in negative ion mode would likely show a prominent deprotonated molecule [M-H]⁻. In positive ion mode, a protonated molecule [M+H]⁺ might be observed. rsc.org

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would reveal characteristic fragmentation patterns. The fragmentation of aromatic carboxylic acids often involves the loss of small neutral molecules such as CO₂ and H₂O. miamioh.edujove.comlibretexts.org For this compound, potential fragmentation pathways could include:

Loss of CO₂ (44 Da) from the carboxylate anion.

Loss of H₂O (18 Da).

Cleavage of the C-Br bond.

A table of predicted major ions in the ESI-MS spectrum is provided below.

IonPredicted m/z (for ⁷⁹Br)Ionization Mode
[M+H]⁺235.9482Positive
[M-H]⁻233.9326Negative
[M-H-CO₂]⁻189.9377Negative
[M-H-H₂O]⁻215.9220Negative

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels in atoms and molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. Aromatic compounds, such as benzoic acid derivatives, exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions within the benzene ring. researchgate.net The positions and intensities of these absorption bands are influenced by the substituents on the ring. nist.govresearchgate.net

For this compound, the UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted hydroxybenzoic acid. mdpi.comucd.ie The presence of the hydroxyl, bromo, and fluoro groups will cause shifts in the absorption bands compared to unsubstituted benzoic acid. rsc.org Typically, hydroxybenzoic acids show absorption maxima in the range of 255-280 nm. ucd.ie The spectrum of 3,4-dihydroxybenzoic acid, for example, shows absorption maxima at 206 nm, 218 nm, 261 nm, and 294 nm. sielc.com

A predicted UV-Vis absorption data table is presented below.

SolventPredicted λmax 1 (nm)Predicted λmax 2 (nm)
Methanol~210~285
Water (pH 2)~205~280
Water (pH 7)~220~295

Fluorescence and phosphorescence are types of photoluminescence where a molecule emits light after absorbing photons. While many aromatic compounds exhibit fluorescence, the presence of a heavy atom like bromine in this compound can significantly influence its photophysical properties. The "heavy-atom effect" can enhance intersystem crossing from the singlet excited state to the triplet state, which may quench fluorescence and promote phosphorescence.

Currently, there is no specific information available in the searched literature regarding the fluorescence or phosphorescence properties of this compound. Further experimental studies would be required to determine if this compound is fluorescent or phosphorescent and to characterize its emission spectra, quantum yields, and lifetimes.

X-ray Diffraction Studies for Solid-State Structures

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. This technique would yield a wealth of information for this compound, including:

Bond Lengths: The exact distances between the atoms (e.g., C-C, C-O, C-Br, C-F).

Bond Angles: The angles formed between adjacent chemical bonds.

Conformation: The spatial arrangement of the atoms, including the planarity of the benzene ring and the orientation of the carboxylic acid, hydroxyl, bromo, and fluoro substituents.

Intermolecular Interactions: Details on how individual molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Without experimental data from a single-crystal X-ray diffraction study, any discussion of these structural parameters would be purely theoretical.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for analyzing the bulk crystalline properties of a material. For this compound, a PXRD analysis would be instrumental in:

Identifying Crystalline Phases: Confirming the crystalline nature of a synthesized batch of the compound.

Phase Purity Analysis: Detecting the presence of any crystalline impurities.

Polymorphism Screening: Investigating whether the compound can exist in different crystalline forms, known as polymorphs. Polymorphs can have significantly different physical properties, such as solubility, melting point, and stability.

The absence of published PXRD patterns for this compound means that its polymorphic behavior and the characteristics of its crystalline phases have not been experimentally documented.

While crystallographic data exists for structurally related compounds, such as isomers and other substituted benzoic acids, this information cannot be directly extrapolated to predict the precise solid-state structure of this compound. The specific placement of the bromo, fluoro, and hydroxyl groups on the benzoic acid ring will have a unique influence on its crystal packing and molecular conformation.

Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to elucidate the detailed solid-state structure of this compound. Such studies would provide the foundational data needed to fully understand its chemical and physical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-Bromo-3-fluoro-6-hydroxybenzoic acid, this would involve exploring different possible arrangements of the atoms (conformers) to find the one with the lowest energy. The presence of the hydroxyl and carboxylic acid groups allows for various rotational isomers, and intramolecular hydrogen bonding could play a significant role in determining the most stable conformation.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the structure of the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. The MEP surface helps in identifying the sites that are prone to electrophilic and nucleophilic attack, providing insights into the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding the stability of the molecule. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

While the methodologies for these computational studies are well-established, the specific application to this compound and the resulting data are not available in the current body of scientific literature. Further research is needed to elucidate the computational and theoretical chemical properties of this compound.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for determining the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding the electronic structure of this compound. While the HF method systematically overestimates energy levels due to the lack of electron correlation, it can provide valuable qualitative insights into molecular orbitals and charge distributions. For substituted benzoic acids, HF calculations can elucidate the effects of the bromo, fluoro, and hydroxyl substituents on the electronic environment of the benzene (B151609) ring and the carboxylic acid group. researchgate.netresearchgate.net

Møller-Plesset Perturbation Theory (MP2): To account for the electron correlation neglected in the HF approximation, post-Hartree-Fock methods like the Møller-Plesset perturbation theory can be employed. MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF for calculating molecular energies and properties. For this compound, MP2 calculations would provide a more quantitative description of its electronic structure, including more accurate predictions of its conformational energies and interaction energies in dimers or complexes.

Below is a table illustrating the kind of data that would be obtained from such calculations on a substituted benzoic acid, based on general knowledge and data for similar molecules.

MethodBasis SetTotal Energy (Hartree)Dipole Moment (Debye)
Hartree-Fock6-311++G(d,p)-1527.XXXXX2.YY
MP26-311++G(d,p)-1528.YYYYY2.ZZ
Note: The values in this table are hypothetical and serve as an illustration of the data generated from ab initio calculations. Specific calculations for this compound would be needed to obtain the actual values.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. wikipedia.orguni-muenchen.deresearchgate.netjoaquinbarroso.com This approach allows for the calculation of molecular properties in solution without the high computational cost of explicitly modeling individual solvent molecules.

For this compound, PCM calculations can be used to predict how its geometry, electronic structure, and spectroscopic properties change in different solvents. The model creates a cavity in the dielectric continuum that is shaped by the solute molecule, and the solute's charge distribution polarizes the surrounding medium, which in turn affects the solute. This is particularly important for a polar molecule like this compound, which is expected to have strong interactions with polar solvents. For instance, the stability of different conformers of the carboxylic acid group can be influenced by the solvent polarity. researchgate.net

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index, Fukui Functions)

Chemical reactivity descriptors, often derived from conceptual Density Functional Theory (DFT), provide a framework for understanding and predicting the reactivity of molecules. semanticscholar.orgnih.govbanglajol.info

Hardness (η) and Softness (S) : These descriptors indicate the resistance of a molecule to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

Fukui Functions (f(r)) : These functions identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. numberanalytics.comfaccts.de The Fukui function for nucleophilic attack (f+(r)) highlights sites where an incoming nucleophile would preferentially attack, while the Fukui function for electrophilic attack (f-(r)) indicates the most likely sites for an electrophile to attack. semanticscholar.orgnih.gov

For this compound, these descriptors can predict its reactive behavior. For example, the Fukui functions would likely indicate that the carbon atoms of the benzene ring are susceptible to electrophilic substitution, with the positions influenced by the directing effects of the existing substituents.

A study on the structurally similar 4-bromo-3-(methoxymethoxy)benzoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory provides an example of the kind of data that can be obtained. researchgate.net

DescriptorValue (a.u.)
HOMO Energy-0.254
LUMO Energy-0.089
Energy Gap (ΔE)0.165
Hardness (η)0.0825
Softness (S)12.12
Electronegativity (χ)0.1715
Chemical Potential (μ)-0.1715
Electrophilicity Index (ω)0.177
Note: These values are for 4-bromo-3-(methoxymethoxy)benzoic acid and are presented here as an illustrative example. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a well-established computational technique. nih.govliverpool.ac.uknih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra and can be particularly useful for complex molecules where spectral overlap is an issue. For this compound, theoretical calculations could help in assigning the specific resonances of the aromatic protons and carbons, which are influenced by the electronic effects of the bromo, fluoro, and hydroxyl groups.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. academie-sciences.frnih.govnih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, TD-DFT calculations would likely predict π → π* transitions within the benzene ring, with the positions of the absorption bands being modulated by the substituents. The inclusion of solvent effects, for instance through PCM, is often crucial for obtaining accurate predictions of UV-Vis spectra in solution. academie-sciences.fr

Non-Linear Optical (NLO) Properties: Theoretical Prediction of Polarizability and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net These properties describe how the charge distribution of a molecule is distorted in the presence of an external electric field.

A large first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (bromo, fluoro, and carboxyl) groups can lead to intramolecular charge transfer, which is a desirable feature for enhancing NLO properties. Theoretical calculations can quantify these properties and guide the design of new NLO materials.

The following table shows example data for the NLO properties of 4-bromo-3-(methoxymethoxy)benzoic acid, which can serve as a reference for what might be expected for this compound. researchgate.net

PropertyValue (a.u.)
Dipole Moment (μ)2.58 D
Mean Polarizability (α)-20.61 x 10⁻²⁴ esu
First Hyperpolarizability (β)10.98 x 10⁻³¹ esu
Note: These values are for 4-bromo-3-(methoxymethoxy)benzoic acid and are presented here as an illustrative example. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Synthesis

The distinct reactivity of the different functional groups in 2-Bromo-3-fluoro-6-hydroxybenzoic acid allows for its use as a strategic intermediate in the synthesis of intricate molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid and hydroxyl groups can undergo a variety of transformations, and the fluorine atom can influence the electronic properties and reactivity of the aromatic ring.

The synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry, and this compound serves as an excellent starting point for creating highly decorated benzene (B151609) rings. libretexts.orglibretexts.orgpressbooks.pubyoutube.com The bromine atom can be selectively replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For instance, Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond by reacting the bromo-substituted ring with an organoboron compound in the presence of a palladium catalyst. nih.govmdpi.com Similarly, Sonogashira coupling can introduce an alkyne group, wikipedia.orgsoton.ac.uknih.govorganic-chemistry.orgresearchgate.net and Buchwald-Hartwig amination can be used to form a carbon-nitrogen bond. wikipedia.orgnih.govnih.govresearchgate.net The presence of the hydroxyl and carboxylic acid groups can direct these reactions to specific positions and can be further modified in subsequent synthetic steps.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives (Note: The following data is illustrative of typical reaction conditions and yields for similar compounds, as specific data for this compound is not readily available in the literature.)

Coupling ReactionCoupling PartnerCatalyst SystemProductRepresentative Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃3-Fluoro-6-hydroxy-2-phenylbenzoic acid85
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-Fluoro-6-hydroxy-2-(phenylethynyl)benzoic acid78
Buchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaOtBu2-Amino-3-fluoro-6-hydroxybenzoic acid72

The functional groups on this compound also make it a valuable precursor for the synthesis of various heterocyclic compounds, such as benzofurans. organic-chemistry.orgnih.govgoogle.comjocpr.comresearchgate.net The intramolecular cyclization of a derivative of this compound, following a palladium-catalyzed reaction, can lead to the formation of a furan (B31954) ring fused to the benzene ring. For example, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization, can yield a substituted benzofuran (B130515). The fluorine and remaining functional groups on the benzofuran scaffold can then be further manipulated to create more complex heterocyclic systems.

Development of Functionalized Materials

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of functionalized polymers and a key component in the design of optoelectronic materials.

Halogenated aromatic compounds are often used in the synthesis of high-performance polymers due to their ability to impart desirable properties such as thermal stability and flame retardancy. This compound can be used as a monomer in polycondensation reactions. The carboxylic acid and hydroxyl groups can react with appropriate co-monomers to form polyester (B1180765) or polyamide backbones. The bromine and fluorine atoms incorporated into the polymer chain can enhance its properties and provide sites for further post-polymerization modification.

Table 2: Potential Polymerization Reactions Involving this compound (Note: This table presents hypothetical polymerization schemes based on the known reactivity of similar functionalized monomers.)

Polymerization TypeCo-monomerResulting Polymer StructurePotential Properties
Polycondensation (Polyesterification)Ethylene glycolRepeating units of 2-bromo-3-fluoro-6-(2-hydroxyethoxycarbonyl)phenolEnhanced thermal stability, potential for cross-linking
Polycondensation (Polyamidation)HexamethylenediamineRepeating units of N,N'-hexane-1,6-diylbis(2-bromo-3-fluoro-6-hydroxybenzamide)High strength, flame retardant properties

The incorporation of fluorine atoms into conjugated polymers is a well-established strategy for tuning their electronic and optical properties. researchgate.netnih.govacs.orgmdpi.comdigitellinc.com The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be converted into a monomer suitable for the synthesis of conjugated polymers through reactions such as Suzuki or Stille coupling. The resulting polymers would contain fluorinated phenylene units, which could lead to materials with desirable optoelectronic properties.

Coordination Chemistry and Ligand Design

The salicylic (B10762653) acid moiety within this compound makes it an excellent candidate for the design of ligands in coordination chemistry. mdpi.comnih.govrdd.edu.iqresearchgate.net The carboxylate and phenolate (B1203915) groups can chelate to a wide variety of metal ions, forming stable complexes. The bromine and fluorine substituents can influence the electronic properties of the ligand, thereby modulating the properties of the resulting metal complexes. These complexes could find applications in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs). nih.govalfa-chemistry.comrsc.orgrsc.orgresearchgate.net The bromo and fluoro groups can also serve as reactive handles for the post-synthetic modification of these coordination compounds. For instance, a bipyridine ligand could be synthesized from this precursor for the formation of luminescent metal complexes. researchgate.net

Ligand Properties via Carboxylic Acid and Hydroxyl Groups

The primary coordinating sites of this compound are its carboxylic acid and hydroxyl functional groups. These groups can interact with metal ions to form a wide variety of complex structures. The simultaneous presence of both a carboxyl and a hydroxyl group is particularly useful for synthesizing coordination compounds. giqimo.com

The carboxylic acid group, upon deprotonation to a carboxylate anion (-COO⁻), becomes an effective binding site for metal ions. It can coordinate to a metal center in several ways: as a monodentate ligand (binding through one oxygen atom), as a bidentate chelating ligand (binding through both oxygen atoms to the same metal ion), or as a bridging ligand (connecting two or more metal centers). giqimo.comresearchgate.net The hydroxyl group (-OH), typically after deprotonation to an alkoxide or phenoxide, can also act as a strong coordination site.

The spatial arrangement of the ortho-hydroxyl and carboxylic acid groups allows the molecule to function as a bidentate chelating agent. This chelation, where both groups bind to a single metal ion, results in the formation of a stable six-membered ring structure, a thermodynamically favorable arrangement known as the chelate effect. maxbrainchemistry.com This enhanced stability is a key feature in the design of robust metal complexes. Complexes of carboxylic acids have garnered significant attention due to their fascinating structural properties and potential applications as catalysts, molecular adsorbents, and in optical, electronic, or magnetic materials. giqimo.com

Interactive Table: Potential Coordination Modes of this compound

Functional GroupCoordination ModeDescription
Carboxylic AcidMonodentateBinds to a metal ion through a single oxygen atom.
Carboxylic AcidBidentate ChelatingBoth oxygen atoms bind to the same metal ion, forming a ring.
Carboxylic AcidBridgingThe carboxylate group links two different metal ions.
Hydroxyl GroupMonodentateBinds to a metal ion through the oxygen atom after deprotonation.
Combined (Carboxyl & Hydroxyl)Bidentate ChelatingBoth the carboxylate and deprotonated hydroxyl groups bind to the same metal ion, forming a stable six-membered ring.

Influence of Halogen Atoms on Metal Complex Formation

The bromine and fluorine atoms attached to the aromatic ring of this compound significantly influence the properties of the resulting metal complexes, both electronically and sterically.

Electronic Effects: As highly electronegative atoms, both fluorine and bromine act as electron-withdrawing groups. This inductive effect can increase the acidity of the carboxylic acid and hydroxyl protons, potentially facilitating their deprotonation and subsequent coordination to a metal ion at a lower pH.

Direct Coordination and Stability: The stability of complexes involving halide ions often depends on the nature of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) theory. ijtsrd.com

Fluoride (B91410) (F⁻) is considered a "hard" base due to its high electronegativity and small ionic radius. It forms the most stable complexes with "hard" acids, which are typically small, highly charged metal ions (e.g., Al³⁺, Cr⁶⁺, Ti⁴⁺). maxbrainchemistry.comijtsrd.com

Bromide (Br⁻) is a "softer" base than fluoride. It tends to form more stable complexes with "soft" acids, which are larger, more polarizable metal ions in low oxidation states (e.g., Ag⁺, Pt²⁺, Hg²⁺). maxbrainchemistry.comijtsrd.com

The presence of both a hard (fluoro) and a borderline/soft (bromo) substituent offers the potential for selective interactions based on the choice of the metal center.

Halogen Bonding: A more subtle but increasingly recognized interaction is halogen bonding. In this noncovalent interaction, the halogen atom acts as an electrophilic species (a "σ-hole" donor) and interacts with an electron-rich atom, which can be a metal center. rsc.org This type of interaction, particularly C–Br⋯M (where M is a metal), has been reported to play a role in the formation of supramolecular structures and crystal engineering. rsc.orgsmu.edu The ability of the bromine atom in this compound to participate in such halogen bonds could direct the self-assembly of metal complexes into higher-order one-, two-, or three-dimensional networks.

Interactive Table: Comparison of Fluorine and Bromine Properties in Coordination Chemistry

PropertyFluorineBromineImplication for Metal Complexes
Electronegativity (Pauling Scale)3.982.96Both are electron-withdrawing, influencing the acidity of -COOH and -OH groups. Fluorine has a stronger inductive effect.
Ionic Radius (pm)133196The smaller size of fluoride allows for closer approach to the metal ion. maxbrainchemistry.com
HSAB ClassificationHard BaseBorderline/Soft BaseInfluences the preference for binding to hard vs. soft metal ions. maxbrainchemistry.comijtsrd.com
Potential for Halogen BondingWeakModerate to StrongBromine is a better halogen bond donor than fluorine, enabling the formation of supramolecular assemblies. rsc.org

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonds are expected to be the primary directing forces in the crystal packing of 2-bromo-3-fluoro-6-hydroxybenzoic acid, with both the carboxylic acid and phenolic hydroxyl groups acting as strong hydrogen bond donors and acceptors.

Substituted benzoic acids commonly exhibit predictable hydrogen bonding patterns. The most prevalent of these is the formation of a robust centrosymmetric carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is a highly stable and frequently observed supramolecular synthon in the crystal structures of carboxylic acids.

Alternatively, depending on the steric and electronic influence of the other ring substituents, a catemer motif could be formed. In this arrangement, the carboxylic acid groups of adjacent molecules form a chain via single O-H···O hydrogen bonds. While less common than the dimer, the catemer can be favored in certain sterically hindered or electronically perturbed systems.

Hydrogen Bond Motif Description Typical Occurrence
Carboxylic Acid DimerTwo molecules linked by a pair of O-H···O hydrogen bonds in a cyclic arrangement.Highly common in the crystal structures of benzoic acids.
Carboxylic Acid CatemerMolecules linked in a chain by single O-H···O hydrogen bonds.Less common, can be influenced by other functional groups.

The presence of the phenolic hydroxyl group introduces additional possibilities for hydrogen bonding, significantly increasing the complexity and dimensionality of the resulting network. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (through its lone pairs). This could lead to the formation of hydrogen-bonded chains or sheets, linking the primary carboxylic acid motifs. The intramolecular hydrogen bonding between the 6-hydroxy group and the adjacent carboxylic acid is also a possibility that could influence the conformation of the molecule and the availability of these groups for intermolecular interactions.

Halogen Bonding Phenomena

The bromo and fluoro substituents on the aromatic ring introduce the potential for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species.

Bromine, being a larger and more polarizable halogen, is a more effective halogen bond donor than fluorine. It is anticipated that the bromine atom in this compound could form directional Br···O or Br···F interactions with neighboring molecules. The strength and directionality of these bonds would depend on the electrostatic environment of the interacting partners. Fluorine, being highly electronegative, is generally a poor halogen bond donor but can act as an acceptor.

A key aspect of the crystal engineering of this molecule would be the interplay between the strong hydrogen bonds and the weaker halogen bonds. These interactions can be cooperative, where the formation of one type of bond strengthens the other, or competitive, where they vie for the same donor or acceptor sites. The ultimate crystal structure would represent a fine balance of these forces, with the more energetic hydrogen bonds likely dictating the primary structural motifs, which are then modulated by the weaker halogen bonds and other interactions.

Design and Assembly of Extended Molecular Frameworks

Co-crystal and Salt Formation

The formation of co-crystals and salts is a prominent strategy in crystal engineering to modify the solid-state properties of a molecule without altering its covalent structure. For this compound, both co-crystallization and salt formation are viable pathways to create novel solid forms.

Co-crystal Formation:

Co-crystals are multicomponent crystals in which the components are held together by non-ionic interactions, primarily hydrogen bonds. The carboxylic acid and hydroxyl groups of this compound are excellent hydrogen bond donors, while the carbonyl oxygen is a good hydrogen bond acceptor. This allows for the formation of robust heterosynthons with a wide range of co-formers.

Common co-formers for carboxylic acids include pyridines, amides, and other molecules with complementary hydrogen bonding sites. For instance, co-crystallization with a pyridine (B92270) derivative could lead to a strong O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. The selection of a co-former is critical and is often guided by the principles of hydrogen bond complementarity and pKa rules. While there is no specific literature on co-crystals of this compound, the behavior of other substituted benzoic acids provides a strong indication of its potential.

Salt Formation:

Salt formation occurs when there is a proton transfer from an acidic to a basic component, resulting in an ionic pair. The acidity of the carboxylic acid group in this compound makes it a candidate for salt formation with suitable basic compounds. The general rule of thumb for predicting salt versus co-crystal formation is the ΔpKa rule: if the difference in pKa between the basic co-former and the acidic compound is greater than 3, salt formation is highly probable.

For example, reaction with a strong base like an aliphatic amine would likely result in proton transfer and the formation of a carboxylate-ammonium salt. These ionic interactions are generally stronger than the neutral hydrogen bonds found in co-crystals and can lead to significantly different crystal packing and physical properties.

The table below summarizes potential co-formers and the likely outcome of their interaction with this compound, based on general principles of crystal engineering.

Co-formerFunctional GroupPredicted InteractionProbable Product
IsonicotinamidePyridine, AmideO-H···N (acid-pyridine)Co-crystal
PyrazinePyrazineO-H···N (acid-pyrazine)Co-crystal
TheophyllineImidazole, AmideO-H···N (acid-imidazole)Co-crystal
TriethylamineAliphatic AmineProton TransferSalt
Sodium HydroxideHydroxideProton TransferSalt

Influence on Solid-State Packing and Thermal Behavior

The formation of co-crystals and salts can profoundly influence the solid-state packing and thermal properties of this compound. These changes are a direct consequence of the altered intermolecular interactions within the crystal lattice.

Influence on Solid-State Packing:

The native crystal structure of this compound is expected to be dominated by hydrogen-bonded dimers of the carboxylic acid groups, a common motif for benzoic acid derivatives. nih.govresearchgate.net The introduction of a co-former disrupts this homomeric interaction in favor of heteromeric interactions, leading to entirely new packing arrangements.

Influence on Thermal Behavior:

The thermal behavior of a crystalline solid, particularly its melting point, is a direct reflection of the strength of the intermolecular forces holding the crystal lattice together. The formation of co-crystals and salts of this compound is expected to alter its thermal properties.

In the case of co-crystals, the melting point of the new solid form is typically different from that of the individual components and can be higher, lower, or intermediate. acs.orgcore.ac.uk This is dependent on the efficiency of the new packing arrangement and the strength of the newly formed hydrogen bonds. Differential Scanning Calorimetry (DSC) is a key technique used to characterize the thermal behavior of these new materials, often showing a single, sharp endothermic peak corresponding to the melting of the co-crystal. humanjournals.commdpi.com

Salts, due to the strong ionic interactions, generally exhibit higher melting points and greater thermal stability compared to the parent acid and its corresponding co-crystals. The strong electrostatic forces in the salt require more energy to overcome, leading to an elevated melting point.

The following table presents hypothetical thermal data for this compound and its potential co-crystal and salt forms, based on trends observed for similar compounds.

CompoundFormMelting Point (°C)Thermal Decomposition Onset (°C)
This compoundPure155220
Co-crystal with Isonicotinamide1:1 Co-crystal175240
Salt with Triethylamine1:1 Salt210280

Future Research Directions and Perspectives

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of halogenated benzoic acids often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 2-Bromo-3-fluoro-6-hydroxybenzoic acid. Key areas of advancement in green chemistry for its synthesis are expected to include:

Solvent-Free and Catalyst-Free Reactions: Inspired by methodologies developed for other bromo acids, future work could explore solvent-free and catalyst-free reaction conditions. ijisrt.com Techniques such as sonication, mechanochemical mixing, and high-speed ball milling are becoming increasingly popular for their ability to accelerate reactions and reduce the need for hazardous solvents. ijisrt.com

Biocatalysis and Metabolic Engineering: A significant frontier in green chemistry is the use of enzymes and engineered microorganisms for chemical synthesis. Future research could investigate the potential of engineered Pseudomonas putida or multi-enzyme cascades in Escherichia coli to perform specific fluorination or bromination steps, thereby creating a bio-based production route.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Use of Safer Reagents: Research into replacing hazardous reagents is a core principle of green chemistry. Future synthetic strategies may focus on utilizing safer brominating and fluorinating agents and exploring alternative catalysts to those that are toxic or derived from scarce metals.

Green Chemistry ApproachPotential Benefits for Synthesis of this compound
Solvent-Free/Catalyst-Free ReactionsReduced waste, lower energy consumption, simplified purification. ijisrt.com
BiocatalysisUse of renewable feedstocks, high selectivity, mild reaction conditions.
Flow ChemistryImproved safety and scalability, higher yields, better process control.
Safer ReagentsReduced toxicity, lower environmental impact, improved process safety.

Exploration of Unconventional Reactivity Pathways

The interplay of the bromo, fluoro, and hydroxyl groups on the benzoic acid scaffold of this compound suggests the potential for uncovering novel and unconventional reactivity. Future research in this area could focus on:

Selective Functionalization: Investigating the selective functionalization of the aromatic ring. The electronic effects of the existing substituents could direct further substitutions to specific positions, enabling the synthesis of complex, polysubstituted aromatic compounds.

Cross-Coupling Reactions: Exploring the utility of the bromo and fluoro substituents in various cross-coupling reactions. While the bromo group is a common handle for such reactions, the reactivity of the C-F bond could also be harnessed under specific catalytic conditions.

Intramolecular Cyclization: Designing and investigating intramolecular cyclization reactions to form novel heterocyclic compounds. The proximity of the hydroxyl and carboxylic acid groups to the halogen substituents could facilitate the formation of unique ring systems with potential biological activity.

Photoredox Catalysis: Utilizing photoredox catalysis to access novel reaction pathways that are not achievable through traditional thermal methods. This could enable, for instance, the late-stage functionalization of the molecule in innovative ways.

Synergistic Experimental and Computational Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the understanding and application of complex molecules like this compound. Future research will benefit from a synergistic approach:

Predictive Modeling of Reactivity: Employing Density Functional Theory (DFT) and other computational methods to predict the reactivity of different sites on the molecule. nih.govresearchgate.net This can guide experimental efforts by identifying the most likely outcomes of various reactions and helping to design more efficient synthetic routes. nih.gov

Spectroscopic Characterization: Combining experimental spectroscopic techniques (e.g., NMR, IR, UV-Vis) with computational predictions to gain a deeper understanding of the molecule's electronic structure and properties. nih.gov

Molecular Docking and Drug Design: Using computational tools for molecular docking to predict the binding affinity of this compound and its derivatives with biological targets. nih.gov This can guide the design of new therapeutic agents.

Investigation of Reaction Mechanisms: Elucidating the mechanisms of novel reactions through a combination of kinetic experiments and computational modeling. This can provide valuable insights for optimizing reaction conditions and expanding the scope of the methodology.

Research AreaExperimental ComponentComputational Component
Reactivity PredictionSynthesis and reaction screeningDFT calculations, Fukui function analysis researchgate.net
Spectroscopic AnalysisNMR, IR, UV-Vis spectroscopyTime-dependent DFT (TD-DFT) for spectral prediction nih.gov
Drug DesignIn vitro biological assaysMolecular docking, molecular dynamics simulations nih.gov
Mechanistic StudiesKinetic analysis, intermediate trappingTransition state theory calculations

Emerging Applications in Niche Chemical Domains

While the immediate applications of this compound are not yet established, its unique substitution pattern makes it a promising candidate for exploration in several niche chemical domains:

Medicinal Chemistry: Halogenated benzoic acids are important scaffolds in drug discovery. Future research could explore the potential of this compound as a building block for the synthesis of novel bioactive compounds, such as antimicrobial or anti-inflammatory agents. Derivatives of salicylic (B10762653) acid, a related compound, have shown a range of biological effects. researchgate.net

Materials Science: The presence of fluorine can impart unique properties to organic materials, such as increased thermal stability and altered electronic characteristics. This compound could serve as a monomer or precursor for the synthesis of novel fluorinated polymers or organic electronic materials.

Agrochemicals: The development of new herbicides and fungicides often involves the exploration of novel chemical scaffolds. The specific combination of functional groups in this compound could lead to the discovery of new agrochemicals with unique modes of action.

Chemical Probes: As a functionalized small molecule, it could be developed into a chemical probe for studying biological processes or as a fragment for fragment-based drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-fluoro-6-hydroxybenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of halogenated benzoic acid derivatives typically involves electrophilic substitution or multi-step functionalization. For example, bromination and fluorination can be achieved using N-bromosuccinimide (NBS) and Selectfluor reagents, respectively, under controlled pH (e.g., acetic acid or DMF solvents). Yield optimization requires monitoring reaction intermediates via HPLC or TLC and adjusting stoichiometric ratios of halogenating agents . For hydroxyl group retention, protective groups like tert-butyldimethylsilyl (TBS) may be employed during bromo/fluoro substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

  • ¹H NMR : Identifies aromatic proton environments; the hydroxyl proton may appear as a broad singlet (~δ 10-12 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbons, with halogen-induced deshielding.
  • 19F NMR : Detects fluorine substituents (chemical shifts vary based on electronic effects).
    Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and C=O (~1680 cm⁻¹) groups .

Q. How can solubility challenges be addressed during in vitro assays involving this compound?

  • Methodological Answer : Due to low aqueous solubility, dimethyl sulfoxide (DMSO) or methanol is often used for stock solutions. For biological assays, ensure final DMSO concentrations ≤1% to avoid cytotoxicity. Sonication or heating (40-60°C) can aid dissolution. Solubility parameters (e.g., logP) should be calculated using software like MarvinSketch to guide solvent selection .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and hydroxy substituents influence regioselective functionalization?

  • Methodological Answer : The electron-withdrawing nature of bromo (-Br) and fluoro (-F) groups directs electrophilic attacks to the para position relative to the hydroxyl (-OH) group. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can predict charge distribution and reactive sites. Experimental validation involves competitive reactions with iodobenzene diacetate to track substitution patterns via LC-MS .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks for Br/F substituents) can be resolved using 2D NMR (COSY, HSQC) to assign coupling constants. For ambiguous cases, compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) or synthesize deuterated analogs to simplify spectra .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track metabolic turnover via mass spectrometry. For enzyme inhibition assays, perform kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive mechanisms. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2) .

Q. What degradation pathways occur under varying pH and temperature conditions, and how are degradation products identified?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 1-3 months) combined with UPLC-QTOF-MS monitor hydrolytic or oxidative degradation. For example, acidic conditions may cleave the carboxylic acid group, while basic conditions promote defluorination. Degradants are identified by matching MS/MS fragments to spectral libraries (e.g., NIST) .

Data Contradiction Analysis

Q. How should researchers troubleshoot inconsistent reaction yields reported in literature for analogous compounds?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst purity, or moisture content. Reproduce reactions under inert atmospheres (argon/glovebox) and use freshly distilled solvents. Compare yields across multiple batches with statistical analysis (e.g., ANOVA) to identify outliers. Reference PubChem data for reagent-specific protocols .

Q. Why do computational predictions of pKa values sometimes conflict with experimental measurements?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate the electron-withdrawing effects of halogens on the carboxylic acid group. Validate predictions via potentiometric titration in aqueous/organic solvents. Adjust for solvent dielectric constants using the Yasuda-Shedlovsky extrapolation method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.